molecular formula C21H19FN2O3S B2394470 5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021211-63-1

5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2394470
CAS RN: 1021211-63-1
M. Wt: 398.45
InChI Key: ZGVNMMHLYUYTBT-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O3S and its molecular weight is 398.45. The purity is usually 95%.
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Scientific Research Applications

PET Imaging Probe for TrkB/TrkC and CSF-1R

The compound has been identified as a selective dual inhibitor for potential PET imaging of Trk/CSF-1R . The results obtained from the biological evaluation of this compound support further investigation of this tracer as a potential PET imaging probe for TrkB/TrkC and CSF-1R .

Radiosynthesis Applications

The compound has been used in the radiosynthesis of new radioligands . Fluorine-18 is the most widely used radioisotope for PET imaging and a thorough overview of the available radiochemistry methodology is a prerequisite for the selection of a synthetic approach for new fluorine-18 labelled PET tracers .

Neuroreceptor Research

The compound has potential applications in neuroreceptor research . It has been described as a potential radioligand for colony-stimulating factor 1 receptor (CSF-1R) and tyrosine kinase B/C (TrkB/C) neuroreceptors .

Research in Neuroinflammation

The compound could be used in research related to neuroinflammation . The compound’s potential as a PET imaging probe for TrkB/TrkC and CSF-1R could make it useful in studying neuroinflammatory conditions .

Drug Development

The compound’s properties as a selective dual inhibitor could make it a candidate for drug development . Its potential applications in PET imaging and neuroreceptor research could contribute to the development of new therapeutic agents .

Bioorganic & Medicinal Chemistry

The compound has been featured in Bioorganic & Medicinal Chemistry Letters , indicating its relevance in the field of bioorganic and medicinal chemistry. Its unique structure and properties could make it a subject of interest for further research in these fields .

Mechanism of Action

Target of Action

The compound contains afluorobenzyl group and a phenylboronic acid group , which are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions .

Mode of Action

The compound likely interacts with its targets through a Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In transmetalation, nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway could involve the synthesis of complex organic compounds.

Pharmacokinetics

The presence of the fluorobenzyl and phenylboronic acid groups could influence its pharmacokinetic properties, as these groups are known to affect the stability, solubility, and bioavailability of compounds .

Result of Action

Given its potential involvement in suzuki–miyaura cross-coupling reactions , the compound could facilitate the formation of carbon–carbon bonds, leading to the synthesis of complex organic compounds.

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be mild and tolerant to various functional groups , suggesting that the compound could remain stable and effective under a range of conditions.

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-1-methyl-N-(3-methylsulfanylphenyl)-4-oxopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c1-24-12-20(27-13-14-6-8-15(22)9-7-14)19(25)11-18(24)21(26)23-16-4-3-5-17(10-16)28-2/h3-12H,13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVNMMHLYUYTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC(=CC=C2)SC)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

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